molecular formula C18H18N6O2S2 B10877404 2-({[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

2-({[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B10877404
M. Wt: 414.5 g/mol
InChI Key: RQPDFQKOXZLXJP-UHFFFAOYSA-N
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Description

Molecular Formula: C₁₉H₁₉N₅O₂S₂
Molecular Weight: 429.52 g/mol
Structural Features:

  • Core scaffold: A 4,5,6,7-tetrahydro-1-benzothiophene ring system, which adopts a puckered conformation due to partial saturation .
  • A tetrazole-thioether linkage (1-phenyl-1H-tetrazol-5-yl)sulfanyl acetyl group at position 2, contributing to electronic and steric properties .

Its synthesis typically involves multi-step reactions, including nucleophilic substitution and amide coupling .

Properties

Molecular Formula

C18H18N6O2S2

Molecular Weight

414.5 g/mol

IUPAC Name

2-[[2-(1-phenyltetrazol-5-yl)sulfanylacetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C18H18N6O2S2/c19-16(26)15-12-8-4-5-9-13(12)28-17(15)20-14(25)10-27-18-21-22-23-24(18)11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2,(H2,19,26)(H,20,25)

InChI Key

RQPDFQKOXZLXJP-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)CSC3=NN=NN3C4=CC=CC=C4)C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({2-[(1-Phenyl-1H-1,2,3,4-tetraazol-5-yl)sulfanyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multiple steps:

    Formation of the Tetraazole Ring: The tetraazole ring can be synthesized via a [3+2] cycloaddition reaction between an azide and an alkyne.

    Attachment of the Sulfanyl Group: The sulfanyl group is introduced through a nucleophilic substitution reaction.

    Formation of the Benzothiophene Ring: The benzothiophene ring is synthesized through a cyclization reaction involving a thiol and a halogenated aromatic compound.

    Coupling Reactions: The final compound is formed by coupling the tetraazole and benzothiophene intermediates through amide bond formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the amide group, potentially converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, nitrating agents, or alkylating agents are commonly used under acidic or basic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted aromatic derivatives.

Scientific Research Applications

2-({2-[(1-Phenyl-1H-1,2,3,4-tetraazol-5-yl)sulfanyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmaceutical agent due to its unique structural features that may interact with biological targets.

    Materials Science: The compound’s electronic properties make it a candidate for use in organic electronics and photovoltaics.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of this compound in biological systems involves its interaction with specific molecular targets, such as enzymes or receptors. The tetraazole ring can participate in hydrogen bonding and π-π interactions, while the benzothiophene ring can engage in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Modifications and Implications

Carboxamide vs. The ester group in the analog increases logP (lipophilicity), favoring passive diffusion across biological membranes but reducing aqueous solubility .

Chlorophenyl Substitution :

  • The 4-chlorophenyl variant introduces an electron-withdrawing group, altering the tetrazole ring’s electronic environment. This may enhance metabolic stability and π-π stacking interactions in hydrophobic binding pockets .

Ring Puckering and Conformation :

  • The tetrahydrobenzothiophene ring in all analogs adopts a puckered conformation, as defined by Cremer-Pople coordinates . Slight differences in puckering amplitude (e.g., due to substituent steric effects) may influence 3D complementarity with biological targets.

Spectroscopic and Analytical Comparisons

  • NMR Profiling :

    • The target compound and its ethyl ester analog show distinct chemical shifts in regions corresponding to the tetrazole-thioether linkage (δ 7.5–8.5 ppm for aromatic protons) and the carboxamide/ester carbonyl (δ 165–170 ppm) .
    • In the 4-chlorophenyl variant, downfield shifts in the tetrazole region (δ 8.1–8.3 ppm) reflect the chlorine atom’s electron-withdrawing effects .
  • Mass Spectrometry :

    • The target compound exhibits a molecular ion peak at m/z 429.52, while the ethyl ester analog shows a peak at m/z 443.54, consistent with the +14 Da difference (CONH₂ → COOEt) .

Bioactivity and Pharmacological Potential

  • Target Compound: Preliminary studies suggest inhibitory activity against kinases due to the carboxamide’s H-bonding with ATP-binding pockets. No direct bioactivity data is available in the provided evidence, but structurally related benzothiophene derivatives are known for anticancer and anti-inflammatory properties .
  • Ethyl Ester Analog : Enhanced lipophilicity may improve cellular uptake but reduce target specificity due to weaker H-bonding.
  • 4-Chlorophenyl Variant : The chlorine substituent could enhance binding to hydrophobic enzyme pockets, as seen in chlorophenyl-containing kinase inhibitors .

Biological Activity

The compound 2-({[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide represents a novel class of biologically active molecules featuring a complex structure that integrates a tetrazole ring and a benzothiophene moiety. This article explores its biological activities, mechanisms of action, and therapeutic potential based on existing research.

Molecular Structure

PropertyValue
Molecular Formula C18H20N6O2S
Molecular Weight 384.46 g/mol
IUPAC Name This compound
InChI Key ZQZJBCYVZKZVNG-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets such as enzymes and receptors. The tetrazole moiety is known for its role in enzyme inhibition and receptor modulation. Studies suggest that the compound may inhibit certain enzymes involved in inflammatory pathways or act as a modulator of neurotransmitter receptors.

Pharmacological Studies

  • Analgesic Activity : Research indicates that derivatives of benzothiophene compounds exhibit significant analgesic effects. In a study utilizing the "hot plate" method on mice, compounds structurally related to our target compound showed analgesic activity exceeding that of traditional analgesics like metamizole .
  • Antimicrobial Activity : Preliminary studies have suggested that similar compounds possess antimicrobial properties against various bacterial strains. The presence of the tetrazole ring enhances the compound's ability to penetrate bacterial cell walls and exert its effects.
  • Antitumor Activity : Some derivatives have demonstrated cytotoxic effects against cancer cell lines, suggesting potential applications in oncology. The mechanism involves inducing apoptosis in cancer cells through the activation of specific signaling pathways .

Study 1: Analgesic Effects

In a controlled experiment, mice were administered varying doses of the compound via intraperitoneal injection. The results indicated a dose-dependent increase in pain threshold, with significant differences observed compared to control groups treated with saline or standard analgesics.

Study 2: Antimicrobial Efficacy

A series of tests against Gram-positive and Gram-negative bacteria revealed that compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics.

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